molecular formula C12H13N3OS B6172288 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine CAS No. 2639426-95-0

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine

Cat. No. B6172288
CAS RN: 2639426-95-0
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine (1-BTNP) is an organic compound with a wide range of applications in scientific research. It is a member of the nitrosopiperazine family, which are compounds derived from piperazine and nitrosated aromatic compounds. 1-BTNP has been used in a variety of fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the structure and reactivity of other nitrosopiperazines.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine is not fully understood. It is believed to act as a proton donor, donating a proton to the reaction partner. This protonation is thought to facilitate the reaction by stabilizing the transition state.
Biochemical and Physiological Effects
1-(1-benzothiophen-4-yl)-4-nitrosopiperazine is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any adverse effects when used in research.

Advantages and Limitations for Lab Experiments

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, it is not a very reactive compound, so it may not be suitable for all types of reactions.

Future Directions

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine has potential applications in a variety of fields, including pharmaceuticals, materials science, and biochemistry. It could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It could also be used as a model compound for studying the structure and reactivity of other nitrosopiperazines. Additionally, further research could be done to explore the mechanism of action of 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine and to identify potential biochemical and physiological effects.

Synthesis Methods

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine can be synthesized by a variety of methods. The most common method is the reaction of 1-benzothiophene with nitrous acid in aqueous solution. This reaction produces 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine and the by-product nitrobenzothiophene. Other methods of synthesis include the reaction of 1-benzothiophene with nitrosyl chloride and the reaction of 1-benzothiophene with nitrous oxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine involves the nitrosation of 1-(1-benzothiophen-4-yl)piperazine using a nitrosating agent.", "Starting Materials": [ "1-(1-benzothiophen-4-yl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-(1-benzothiophen-4-yl)piperazine in a suitable solvent (e.g. ethanol, methanol).", "2. Add the nitrosating agent to the solution and stir at a low temperature (e.g. 0-5°C) for a period of time (e.g. 1-2 hours).", "3. Quench the reaction by adding a reducing agent (e.g. sodium sulfite, sodium thiosulfate) to the solution.", "4. Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane, ethyl acetate).", "5. Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)." ] }

CAS RN

2639426-95-0

Product Name

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine

Molecular Formula

C12H13N3OS

Molecular Weight

247.3

Purity

98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.